molecular formula C15H10N2O3 B5376448 6-phenyl-3-pyridazinyl 2-furoate

6-phenyl-3-pyridazinyl 2-furoate

Cat. No.: B5376448
M. Wt: 266.25 g/mol
InChI Key: DJSVNNGCVFUXAT-UHFFFAOYSA-N
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Description

6-Phenyl-3-pyridazinyl 2-furoate is a synthetic ester derivative combining a pyridazinyl core substituted with a phenyl group at the 6-position and a 2-furoate moiety. Pyridazine derivatives are known for their applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity and binding interactions . The 2-furoate group, a common ester in flavoring agents and pharmaceuticals, contributes to solubility and metabolic stability.

Properties

IUPAC Name

(6-phenylpyridazin-3-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(13-7-4-10-19-13)20-14-9-8-12(16-17-14)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSVNNGCVFUXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-phenyl-3-pyridazinyl 2-furoate with key analogs based on structural features , functional properties , and regulatory/safety profiles .

Structural Analogues of 2-Furoate Esters
Compound Name Structural Features Key Properties/Applications References
Methyl 2-furoate Methyl ester of 2-furoic acid Odor: "Decayed," "sweet" notes; used in flavoring .
Ethyl 2-furoate Ethyl ester of 2-furoic acid Odor: Intense "sweet," "acid," "urinous"; distinct from methyl/allyl analogs .
Allyl 2-furoate Allyl ester with alkenyl group Odor: "Decayed"; structural uniqueness enhances volatility .
Diloxanide furoate 4-(N-Methyl-2,2-dichloroacetamido)phenyl 2-furoate Antiprotozoal drug; modified furoate for enhanced bioavailability .
5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF) Bis-ethyl furoate with acetone bridge High-yield synthesis (95%); used in polymer precursors .

Key Observations :

  • Functional Group Impact: Substituents on the ester group (e.g., methyl, ethyl, allyl) significantly alter odor profiles and volatility. Ethyl 2-furoate’s "urinous" character contrasts with allyl/methyl analogs .
  • Bioactivity : Diloxanide furoate demonstrates how furoate esters can be pharmacologically optimized via substitution (e.g., dichloroacetamido group) .
  • Synthesis Efficiency : DEBF’s high yield (95%) under acidic conditions highlights the scalability of furoate ester derivatives .
Pyridazine-Based Analogues

Pyridazine derivatives often exhibit enhanced electronic properties compared to benzene analogs. For example:

  • 3-Pyridazinyl esters : Increased polarity due to nitrogen atoms improves solubility in polar solvents, which is critical for drug formulation.

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